B1577656 Caerin 1.5

Caerin 1.5

カタログ番号: B1577656
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Caerin 1.5 is a host-defense peptide derived from the skin secretions of Australian tree frogs (Litoria spp.), part of the larger Caerin 1 family. These peptides are cationic, amphipathic α-helical molecules with broad-spectrum antimicrobial and anticancer activities .

特性

生物活性

Gram+ & Gram-, Cancer cells

配列

GLLSVLGSVVKHVIPHVVPVIAEHL

製品の起源

United States

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Attributes of Caerin 1.5 and Analogous Peptides

Peptide Source Species Length (AA) Net Charge Hydrophobicity (%) Key Sequence Features Primary Activity
This compound Litoria caerula 25 +1 56 GLLSVLGSVVKHVIPHVVPVIAEHL Antimicrobial (hypothesized)
Caerin 1.1 Litoria splendida 25 +1 56 GLLSVLGSVAKHVLPHVVPVIAEHL Broad-spectrum antimicrobial, anticancer
Caerin 1.4 Litoria caerula 25 +1 56 GLLSSLSSVAKHVLPHVVPVIAEHL Enhanced activity against E. coli and S. aureus
Caerin 1.9 Litoria chloris 24 +2 54 GLFGVLGSIAKHVLPHVVPVIAEK Anticancer, synergistic with 1.1
Caerin 1.6 Litoria xanthomera 24 +2 58 GLFSVLGAVAKHVLPHVVPVIAEK Antimicrobial, structural stability

Key Comparisons

Sequence Variations and Activity: this compound shares 80% sequence identity with Caerin 1.1 but substitutes Val10 and Pro19 with Val and Ile, respectively . Caerin 1.4 replaces Val5 and Gly7 with Ser residues, enhancing activity against Gram-negative bacteria (E. coli) but reducing potency against other strains . Caerin 1.9 has a truncated C-terminus and increased positive charge (+2), improving selectivity for cancer cell membranes and synergism with Caerin 1.1 in apoptosis induction .

Mechanistic Differences: Membrane Interaction: Caerin 1.1 and 1.9 disrupt bacterial and cancer cell membranes via helical insertion and pore formation, while Caerin 1.4 relies on a "carpet mechanism" due to reduced helicity . This compound’s structural similarity to 1.1 suggests a pore-forming mechanism but requires validation. Anticancer Selectivity: Caerin 1.9 exhibits stronger dose-dependent apoptosis in TC-1 (cervical cancer) and A549 (lung cancer) cells compared to 1.1, attributed to faster cellular internalization and nuclear membrane targeting .

Synergy and Additivity: Caerin 1.1/1.9 mixtures show additive effects against tumors (e.g., TC-1) by activating IFN-α signaling in macrophages and enhancing T-cell recruitment . No studies report synergies involving this compound.

Antimicrobial Activity

  • Caerin 1.1: Inhibits MRSA, P. aeruginosa, and A. baumannii with MICs of 7.5–30 µg/mL .
  • Caerin 1.9 : Effective against MRSA (MIC = 15 µg/mL) but spares protective Lactobacillus species, making it suitable for mucosal applications .
  • This compound: Limited data, but its hydrophobicity (56%) aligns with moderate antimicrobial activity .

Anticancer Activity

  • Caerin 1.1/1.9 : Induce 40–43% apoptosis in HeLa cells at 10 µg/mL via TNF-α/PI3K/AKT pathway modulation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。